molecular formula C20H22N4O3S2 B11451496 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11451496
M. Wt: 430.5 g/mol
InChI Key: LMLVCXMPQDNAAN-UHFFFAOYSA-N
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Description

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazolinone core fused with a furan ring and a piperidine carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate typically involves multi-step organic reactions. The process begins with the formation of the quinazolinone core, followed by the introduction of the furan ring and the piperidine carbodithioate group. Common reagents used in these reactions include furan-2-carboxylic acid, piperidine, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the quinazolinone core can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and quinazolinone core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate lies in its combination of a quinazolinone core, furan ring, and piperidine carbodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

[2-[[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C20H22N4O3S2/c25-16-10-13(17-5-4-8-27-17)9-15-14(16)11-21-19(22-15)23-18(26)12-29-20(28)24-6-2-1-3-7-24/h4-5,8,11,13H,1-3,6-7,9-10,12H2,(H,21,22,23,26)

InChI Key

LMLVCXMPQDNAAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

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